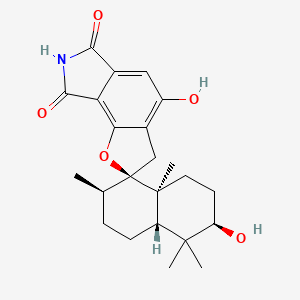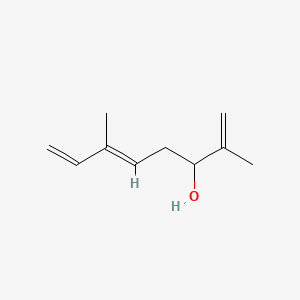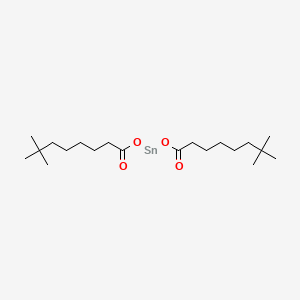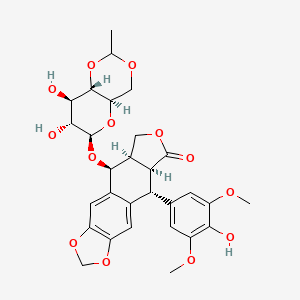![molecular formula C17H19NO3 B13832604 Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- CAS No. 386758-63-0](/img/structure/B13832604.png)
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- is an organic compound with the molecular formula C17H19NO3. It is characterized by the presence of a benzenamine group substituted with a 4-methyl group and a methylene bridge linked to a 2,3,4-trimethoxyphenyl group . This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- typically involves the condensation reaction between 4-methylbenzenamine and 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds as follows:
4-methylbenzenamine+2,3,4-trimethoxybenzaldehyde→Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-methyl-N-(phenylmethylene)-: Similar structure but lacks the trimethoxy substitution on the phenyl ring.
Benzenamine, N-[(4-methylphenyl)methylene]-4-nitro-: Contains a nitro group instead of the trimethoxy substitution.
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: Features additional methyl groups on the phenyl rings.
Uniqueness
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- is unique due to the presence of the 2,3,4-trimethoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
386758-63-0 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-1-(2,3,4-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C17H19NO3/c1-12-5-8-14(9-6-12)18-11-13-7-10-15(19-2)17(21-4)16(13)20-3/h5-11H,1-4H3 |
Clave InChI |
NJOBUERLWZRZHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=C(C(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


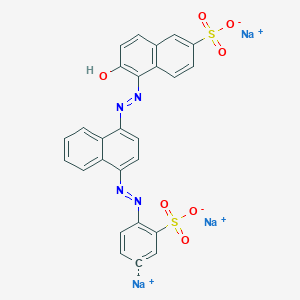
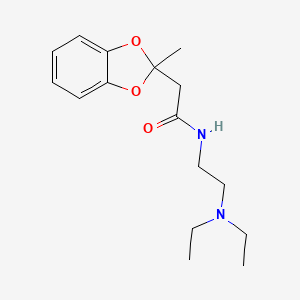
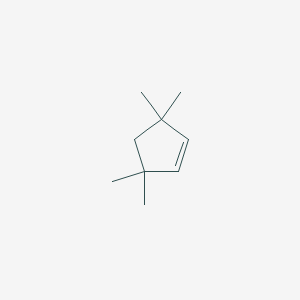
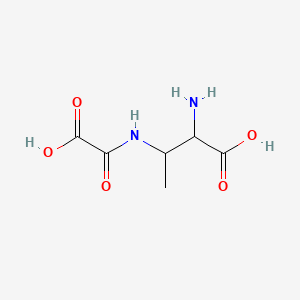
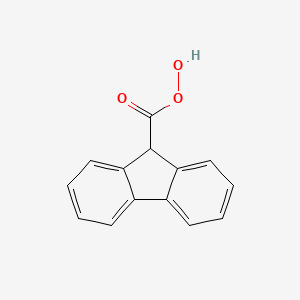
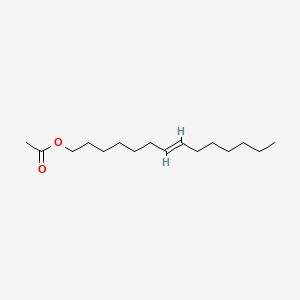
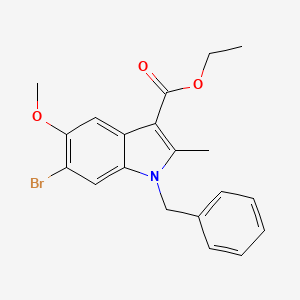
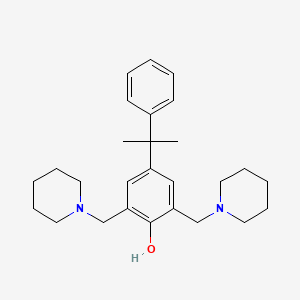
![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)
![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)
